molecular formula C42H56F2N8O6 B612068 Birinapant CAS No. 1260251-31-7

Birinapant

Cat. No. B612068
M. Wt: 806.94
InChI Key: PKWRMUKBEYJEIX-DXXQBUJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Birinapant is a synthetic small molecule that is both a peptidomimetic of second mitochondrial-derived activator of caspases (SMAC) and inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins, with potential antineoplastic activity . It has been investigated for the treatment of Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML) .


Molecular Structure Analysis

Birinapant’s molecular formula is C42H56F2N8O6 . Its molecular weight is 806.9 g/mol . The IUPAC name for Birinapant is (2 S )- N - [ (2 S )-1- [ (2 R ,4 S )-2- [ [6-fluoro-2- [6-fluoro-3- [ [ (2 R ,4 S )-4-hydroxy-1- [ (2 S )-2- [ [ (2 S )-2- (methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1 H -indol-2-yl]-1 H -indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2- (methylamino)propanamide .

Scientific Research Applications

  • Cancer Treatment : Birinapant, a second-generation bivalent antagonist of IAP proteins, has shown promise in clinical development for treating cancer. It stabilizes the cIAP1-BUCR dimer and promotes autoubiquitylation of cIAP1, which correlates with inhibition of TNF-mediated NF-κB activation, caspase activation, and tumor cell killing (Condon et al., 2014).

  • Anti-Leukemic Activity : Birinapant enhances anti-leukemic activity, particularly when combined with p38 kinase inhibitors. This combination has shown effectiveness against primary acute myeloid leukemia by increasing TNF production in SM-treated cells (Lalaoui et al., 2016).

  • Radiosensitization in Glioblastoma : Birinapant has been found to enhance the radiosensitivity of glioblastoma cell lines in cell-based assays and tumor models. This is achieved through radiation-induced TNF-α, suggesting a potential role for Birinapant in conjunction with radiation therapy (Cerna et al., 2021).

  • Apoptosis Resistance in Cancer Cells : Birinapant targets TRAF2-associated cIAPs and abrogates TNF-induced NF-κB activation. It has shown activity in patient-derived xenograft models, supporting its combination with chemotherapies, especially those inducing TNF secretion (Benetatos et al., 2014).

  • Activity Against Human Melanoma Cells : Birinapant exhibits potent activity against human melanoma cells, especially when combined with TNF-α. It also shows in vivo antitumor activity and is effective against melanoma cell lines with acquired resistance to BRAF inhibitors (Krepler et al., 2013).

  • Effectiveness in Childhood Acute Lymphoblastic Leukemia (ALL) : Birinapant induces regressions in childhood ALL xenografts expressing TNFα and synergizes with TNFα in vitro. It has shown remission-inducing activity in vivo against ALL xenografts (Smith et al., 2012).

  • Clinical Trials for Cancer Treatment : Birinapant is currently being evaluated in clinical trials as a potential treatment for various cancers. Its efficacy is enhanced by p38 kinase inhibitors in primary acute myeloid leukemia (Shumeyko, 2016).

  • Phase I Study for Myelodysplastic Syndrome and Acute Myelogenous Leukemia : A Phase I clinical trial using single agent birinapant in patients with relapsed myelodysplastic syndrome and acute myelogenous leukemia explored its safety and determination of a maximum tolerated dose (Frey et al., 2014).

Safety And Hazards

Birinapant is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155057
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Birinapant

CAS RN

1260251-31-7
Record name Birinapant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Birinapant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRINAPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.